

Discovery and Initial Characterization of Rat Kisspeptin-10: A Technical Guide

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Compound of Interest

Compound Name: Kisspeptin-10, rat (TFA)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide encoded by the Kiss1 gene, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in the neuroendocrine control of reproduction.[1][2] This technical guide provides a comprehensive overview of the discovery and initial characterization of rat Kisspeptin-10, with a focus on its interaction with its cognate receptor, GPR54 (also known as KISS1R). The content herein is intended to serve as a detailed resource for researchers and professionals involved in reproductive biology, neuroscience, and drug development. Kisspeptin-10 is the shortest endogenous peptide fragment of the Kiss1 precursor that retains full biological activity.[3] Its potent stimulatory effect on gonadotropin-releasing hormone (GnRH) neurons makes it a subject of intense investigation for its physiological roles and therapeutic potential.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of Kisspeptin-10 with the rat GPR54 receptor and its downstream biological effects.

Parameter	Ligand	Receptor	Value	Assay Type	Reference
Binding Affinity (K _i)	Human Kisspeptin-10	Rat GPR54	1.59 nM	Radioligand Binding Assay	(Please note: Data for human peptide on rat receptor)
In Vitro Potency (EC ₅₀)	TAK-683 (synthetic analog)	Rat KISS1R	1.6 nM	Functional Assay (unspecified)	
In Vitro Activity	Rat Kisspeptin-10	Rat GPR54	Significant	Calcium Mobilization in GnRH neurons	

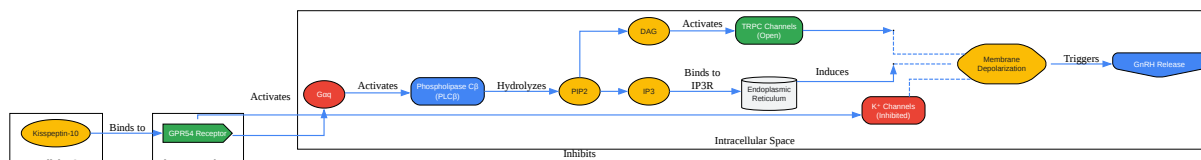
Table 1: In Vitro Characterization of Kisspeptin-10 and its Analogs at the Rat GPR54 Receptor.

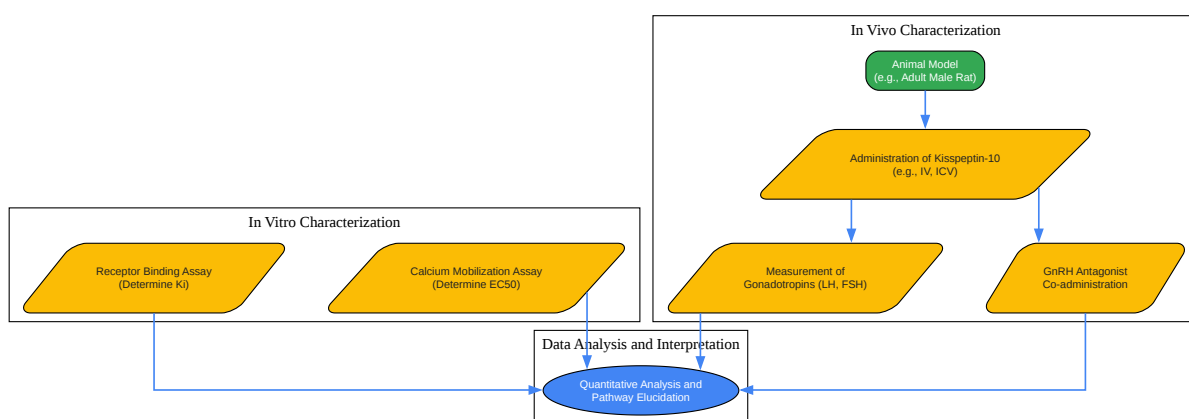
Experimental Model	Administration Route	Dose of Kisspeptin-10	Observed Effect	Reference
Adult Male Rats	Intravenous (IV)	7.5, 35, and 100 nmol	Dose-dependent increase in Luteinizing Hormone (LH) secretion.	
Adult Male Rats	Intravenous (IV)	100 nmol	Stimulatory effect on LH secretion blocked by the GnRH antagonist Cetrorelix.	
Prepubertal Rats	Intracerebroventricular (ICV)	1 pmol	Elicited maximal LH responses in pubertal but not juvenile rats.	
Immature Female Rats	Repeated Central Administration	High doses	Induced precocious vaginal opening and activation of the gonadotropic axis.	

Table 2: In Vivo Effects of Rat Kisspeptin-10 on the Hypothalamic-Pituitary-Gonadal Axis.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by Kisspeptin-10 and the typical experimental workflow for its characterization.





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